Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a methyl ester at position 7. The compound’s molecular formula is inferred as C₉H₉N₃O₂, with a molecular weight of 191.18 g/mol (calculated from similar compounds in ).
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQCCZXLNWSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171403 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427392-00-4 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427392-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Halogenated Derivatives
Methyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate
Methyl 3-Iodoimidazo[1,2-a]pyridine-7-carboxylate
Nitro-Substituted Derivatives
- Methyl 3-Nitroimidazo[1,2-a]pyridine-7-carboxylate Molecular Formula: C₉H₇N₃O₄ Molecular Weight: 221.18 g/mol Key Data: Synthesized in 95% purity; serves as a precursor for reduction to the 3-amino derivative .
Amino-Substituted Derivatives
The 3-amino group distinguishes the target compound from halogenated or nitro analogs. This substituent:
- Enhances hydrogen-bonding capacity, improving solubility in polar solvents.
Ester Group Variations
Ethyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate
Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate
Data Tables
Table 1. Structural and Physical Properties of Key Analogs
Biological Activity
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and specific enzyme inhibition properties.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : 192.18 g/mol
The presence of an amino group at position 3 of the imidazo-pyridine framework enhances its biological activity compared to other derivatives in the same class.
1. Antimicrobial Activity
This compound has shown promising results in various antimicrobial assays:
- Mechanism of Action : The compound is believed to generate reactive nitrogen species that can lead to DNA strand breaks in susceptible microorganisms. This mechanism is similar to that of other nitroimidazole derivatives known for their effectiveness against anaerobic bacteria and protozoa .
- Target Organisms : Initial studies suggest efficacy against pathogens such as Trichomonas vaginalis and Giardia lamblia, indicating its potential use in treating infections caused by these organisms .
2. Anticancer Activity
Recent research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (HCC1937) and colon carcinoma (SW620). In vitro studies have demonstrated significant cytotoxic effects with IC50 values as low as 0.4 µM for some derivatives .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of key proteins such as p53 and caspases, which are critical for programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCC1937 | <50 | Apoptosis via p53 activation |
| Compound IP-5 | HCC1937 | 0.38 | Glutamine synthetase inhibition |
| Compound HS-104 | MCF-7 | 1.2 | Cell cycle arrest |
3. Enzyme Inhibition
The compound has also been identified as a novel inhibitor of glutamine synthetase in Mycobacterium tuberculosis, showcasing its potential in treating tuberculosis:
- Inhibition Studies : A series of related compounds have been synthesized and tested for their inhibitory effects on this enzyme, with some showing IC50 values significantly lower than existing drugs .
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : In a study assessing several imidazo[1,2-a]pyridine derivatives against breast cancer cell lines, this compound was found to induce apoptosis effectively, highlighting its role as a potential therapeutic agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound exhibited significant activity against E. coli, with a minimum inhibitory concentration (MIC) demonstrating its potential for further development as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate?
The compound is synthesized via a one-pot, three-component Groebke–Blackburn–Bienaymé (GBB) reaction. This method involves reacting 2-aminopyridine derivatives, aldehydes, and isonitriles in the presence of BF₃·MeCN (5 mol%) and trimethyl orthoformate (2 equiv) as a dehydrating agent. The reaction proceeds in dichloromethane at room temperature for 24 hours, yielding the target compound with high purity and scalability. Lewis acids and dehydrating agents are critical for optimizing reaction efficiency .
Q. How is the structural characterization of this compound performed?
Post-synthesis characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, including the amino and ester functional groups.
- IR spectroscopy to identify stretching frequencies for NH₂ (3300–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray crystallography (monoclinic system, space group P2₁/c) for precise bond lengths, angles, and crystal packing analysis .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. For example, Alpidem and Zolpidem (commercial drugs) target GABA receptors. While this compound itself is not marketed, its structural analogs are explored for cardiovascular and antiulcer applications due to their bioisosteric potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key factors include:
- Catalyst selection : BF₃·MeCN enhances electrophilic activation of intermediates, while trimethyl orthoformate removes water to shift equilibrium toward product formation.
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve reagent solubility and reaction homogeneity.
- Temperature control : Room temperature minimizes side reactions, ensuring regioselectivity for the imidazo[1,2-a]pyridine core .
Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?
Discrepancies between observed and predicted NMR/IR signals may arise from tautomerism or hydrogen bonding. For example:
- NH₂ group anomalies : Use variable-temperature NMR to detect dynamic exchange processes.
- Unexpected splitting patterns : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm connectivity. Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 8-position to improve metabolic stability.
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for increased solubility or salt formation.
- Hybrid scaffolds : Incorporate pharmacophores like triazoles or thiadiazoles (e.g., 1,3,4-thiadiazolo[3,2-a]pyrimidine) to target specific enzymes or receptors .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
